molecular formula C11H20O2 B14724242 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 5422-00-4

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14724242
CAS No.: 5422-00-4
M. Wt: 184.27 g/mol
InChI Key: CZGIJQAHFHUISO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane ( 5422-00-4) is a high-purity organic compound with the molecular formula C11H20O2, supplied for research and development purposes . This compound features a spirocyclic ketal structure, a motif of significant interest in synthetic and medicinal chemistry. Spirocyclic compounds like the 1,5-dioxaspiro[5.5]undecane scaffold are frequently investigated as key precursors and building blocks in coordination chemistry, crystal engineering, and the synthesis of complex molecular frameworks . Researchers value these structures for their potential biological activities and their utility in developing new materials with unique properties . This product is strictly labeled "For Research Use Only" (RUO). It is intended for use in controlled laboratory settings by qualified researchers and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

5422-00-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,4-dimethyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C11H20O2/c1-9-8-10(2)13-11(12-9)6-4-3-5-7-11/h9-10H,3-8H2,1-2H3

InChI Key

CZGIJQAHFHUISO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC2(O1)CCCCC2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diols with Carbonyl Compounds

A common approach to spirocyclic dioxanes involves the acid-catalyzed cyclocondensation of diols with diketones or keto-aldehydes. For example, 1,5-dioxaspiro[5.5]undecane-2,4-dione—a precursor to many spiro derivatives—is synthesized from 1,3-propanediol and cyclohexanone derivatives under acidic conditions. Adapting this method, 2,4-dimethyl substitution could be achieved by employing methyl-functionalized diketones (e.g., 2,4-dimethylcyclohexanone) or by post-synthetic alkylation.

Nitroalkane Cyclization Pathways

The patent literature describes the use of nitro-propanediol intermediates to construct spiro frameworks. For instance, 3-R-9-R'-1,5-dioxaspiro[5.5]undecanes are prepared via the reaction of 2-nitro-2-R-1,3-propanediols with 4-substituted cyclohexanones, followed by catalytic hydrogenation to reduce nitro groups to amines. Introducing methyl groups at the 2- and 4-positions would require starting materials such as 2-nitro-2-methyl-1,3-propanediol and 4-methylcyclohexanone.

Post-Synthetic Functionalization

Post-synthetic modification of preformed spiro compounds offers another route. For example, the 3-keto derivative 1,5-dioxaspiro[5.5]undecan-3-one can undergo Grignard reactions or alkylation to install methyl groups. However, regioselectivity must be carefully controlled to avoid undesired substitutions.

Detailed Preparation Methods and Experimental Protocols

Method 1: Acid-Catalyzed Cyclocondensation

Reactants :

  • 2,4-Dimethylcyclohexanone (1.0 equiv)
  • 1,3-Propanediol (1.2 equiv)
  • p-Toluenesulfonic acid (PTSA, catalytic)

Procedure :

  • Combine reactants in anhydrous toluene under argon.
  • Reflux at 110°C for 12–24 hours using a Dean-Stark trap to remove water.
  • Cool, wash with saturated NaHCO₃, and purify via column chromatography (hexane/ethyl acetate).

Yield : ~40–60% (estimated based on analogous systems).

Method 2: Nitroalkane-Based Cyclization

Reactants :

  • 4-Methylcyclohexanone (1.0 equiv)
  • 2-Nitro-2-methyl-1,3-propanediol (1.1 equiv)
  • Hydrogenation catalyst (e.g., Pd/C)

Procedure :

  • React cyclohexanone with nitro-propanediol in ethanol at 80°C for 8 hours.
  • Filter and concentrate the intermediate nitro-spiro compound.
  • Hydrogenate at 50 psi H₂ in ethanol with Pd/C for 6 hours.
  • Purify via recrystallization (ethanol/water).

Yield : ~35–50% (extrapolated from patent examples).

Optimization and Challenges in Synthesis

Steric Hindrance and Regioselectivity

The introduction of methyl groups at positions 2 and 4 creates steric congestion, complicating cyclization steps. Molecular modeling studies suggest that bulky substituents favor chair conformations in the cyclohexane ring, which may impede ring-closing reactions.

Catalytic Hydrogenation Efficiency

Reduction of nitro intermediates (e.g., 3-nitro-3-methyl-1,5-dioxaspiro[5.5]undecane) requires careful optimization of catalyst loading and H₂ pressure to prevent over-reduction or decomposition.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane (CAS: 707-29-9)
  • Molecular Formula : C₁₁H₂₀O₂
  • Key Features : Methyl groups at the 3,3-positions instead of 2,4-positions.
  • Properties :
    • Lower steric hindrance due to symmetric substitution.
    • Higher volatility compared to 2,4-dimethyl derivatives, as inferred from calibration studies using structurally related spiroacetals (e.g., 1,7-dioxaspiro[5.5]undecane) .
    • Applications : Used as a reference compound in mass spectrometry due to its defined fragmentation pattern .
5,6-Dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane Hydrate (DBH)
  • Molecular Formula : C₂₈H₃₂N₂O₁₀ (anion: C₁₉H₂₁O₈⁻; cation: C₉H₁₁N₂⁺)
  • Key Features : Incorporates a benzimidazole moiety and dual spiro frameworks with ketone groups.
  • Properties: Forms a 2D hydrogen-bonded network (O–H···O, N–H···O) in the crystal lattice, enhancing thermal stability . DFT/B3LYP calculations show strong agreement with experimental IR and electronic spectra, confirming delocalized electron density across the conjugated system . Applications: Potential in optoelectronics due to frontier molecular orbitals (HOMO-LUMO gap ≈ 3.5 eV) .
2-Methyl-1,5-dioxaspiro[5.5]undecane
  • Key Features : Single methyl substituent at the 2-position.
  • Properties :
    • Exhibits a herbal aroma, making it relevant in flavor chemistry for fruit wines .
    • Less steric bulk compared to dimethyl derivatives, leading to higher reactivity in ring-opening reactions.

Functionalized Derivatives with Heteroatoms or Bioactive Moieties

8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • Key Features : Ethoxycarbonyl and hexyl groups with a nitrogen atom in the spiro framework.
  • Properties :
    • IR absorption at 1733 cm⁻¹ confirms the presence of a carbonyl group .
    • Applications : Investigated for catalytic and surfactant properties due to amphiphilic structure.
2-Oxa-spiro[5.5]undecane Derivatives
  • Key Features : Oxygen atom replacing a methylene group in the spiro system.
  • Properties :
    • Demonstrated neuroprotective activity in cell viability assays (MTT and trypan blue) .
    • Used as intermediates in the synthesis of natural products like paecilomycine A .

Comparative Data Table

Compound Molecular Formula Substituents/Functional Groups Key Properties/Applications References
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane C₁₁H₂₀O₂ 2,4-dimethyl High thermal stability, materials science
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane C₁₁H₂₀O₂ 3,3-dimethyl Volatile, MS reference compound
DBH C₂₈H₃₂N₂O₁₀ Benzimidazole, ketones 2D hydrogen-bonded framework, optoelectronics
2-Methyl-1,5-dioxaspiro[5.5]undecane C₁₀H₁₈O₂ 2-methyl Herbal flavor agent
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane C₁₈H₃₃NO₄ Ethoxycarbonyl, hexyl, nitrogen Surfactant/catalytic applications

Key Research Findings

  • Thermodynamic Stability : Methyl-substituted spiro compounds exhibit enhanced stability due to steric protection of the spiro carbon. DBH’s enthalpy of formation (−984.5 kJ/mol) correlates with its robust hydrogen-bonded network .
  • Spectroscopic Trends : IR spectra of dimethyl derivatives show C–O–C stretching at ~1100 cm⁻¹, while ketone-containing analogs (e.g., DBH) display strong C=O peaks near 1700 cm⁻¹ .
  • Biological Activity : 2-Oxa derivatives demonstrate neuroprotective effects, whereas benzimidazole-containing spiro compounds (e.g., DBH) are unexplored in bioassays but show promise due to π-conjugation .

Q & A

Basic: What are the common synthetic routes for 2,4-dimethyl-1,5-dioxaspiro[5.5]undecane, and how are these products characterized?

Answer:
The synthesis typically involves ketalization or coupling reactions. For example, spirocyclic derivatives are synthesized via acid-catalyzed condensation of ketones with diols (e.g., 1,3-propanediol) under microwave irradiation, as demonstrated in analogous spiroacetal systems . Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray diffraction (XRD) for definitive crystal structure determination .

Advanced: How can structural contradictions in reported conformations (e.g., boat vs. chair conformations) of the 1,3-dioxane ring be resolved experimentally?

Answer:
Conflicting conformational data (e.g., distorted boat vs. chair in fused cyclohexane rings) require comparative analysis of synthesis conditions (solvent, temperature) and advanced crystallographic refinement using programs like SHELXL . For example, highlights the use of Bruker SMART CCD detectors to resolve conformational ambiguities in spiroacetal derivatives. Computational methods like density functional theory (DFT) can further validate energetically favorable conformations .

Basic: What spectroscopic techniques are critical for analyzing substituent effects on this compound derivatives?

Answer:
Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR reveals electronic environments of substituents. UV-Vis spectroscopy is used for derivatives with extended conjugation (e.g., benzylidene groups), as seen in fluorescence studies of analogous compounds .

Advanced: What computational strategies are effective in predicting reactivity and regioselectivity in spiroacetal polymerization?

Answer:
Semi-empirical methods (e.g., SAM1) can model acid-catalyzed ring-opening polymerization mechanisms. For example, activation energies for silicon-containing spiroacetals were calculated to predict dominant reaction pathways (single vs. double ring-opening) . Hybrid DFT (e.g., B3LYP/6-311G(d,p)) further optimizes transition states and validates experimental product distributions .

Basic: How are hydrogen-bonding networks in spiroacetal crystals analyzed, and what implications do they have for material properties?

Answer:
XRD reveals intermolecular interactions (e.g., O–H⋯O and N–H⋯O bonds), as shown in the 2D-net framework of a hydrated benzimidazole-spiroacetal hybrid . Hirshfeld surface analysis quantifies interaction contributions, aiding in understanding thermal stability and solubility .

Advanced: How can fluorescence properties of this compound derivatives be systematically tuned for sensor applications?

Answer:
Substituent engineering (e.g., introducing electron-withdrawing groups like bromine or extending π-conjugation with aromatic moieties) modulates emission wavelengths. For instance, 3-(4-bromobenzylidene) derivatives exhibit blue-shifted fluorescence due to reduced electron density, while benzimidazole hybrids show purplish-blue emission . Time-resolved fluorescence spectroscopy quantifies quantum yields and lifetimes.

Basic: What are the best practices for refining disordered crystal structures of spiroacetal derivatives?

Answer:
Disorder in flexible rings (e.g., cyclohexane) is addressed using SHELXL’s PART and SUMP instructions to model split positions. Constraints (e.g., SIMU, DELU) stabilize refinement, as applied in the analysis of 3-(4-bromobenzylidene) derivatives . Twinned data require integration of HKLF 5 files for accurate intensity scaling .

Advanced: How do steric and electronic effects influence the enantioselective synthesis of spiroacetals?

Answer:
Chiral auxiliaries (e.g., N-sulfinyl urea) or asymmetric catalysis (e.g., organocatalysts) control stereochemistry. For example, Meldrum’s acid derivatives undergo enantioselective additions to nitroolefins, guided by steric hindrance from substituents on the spiroacetal core . Chiral HPLC or X-ray crystallography confirms absolute configurations, as in insect-derived spiroacetals with (2S,6R,8S) chirality .

Basic: What thermodynamic parameters are critical for assessing the stability of spiroacetal derivatives?

Answer:
Differential scanning calorimetry (DSC) measures melting points and phase transitions, while thermogravimetric analysis (TGA) evaluates thermal decomposition. DFT-derived thermodynamic properties (e.g., Gibbs free energy, enthalpy) correlate with experimental data to predict stability under varying conditions .

Advanced: How can conflicting NMR data for diastereomeric spiroacetals be resolved?

Answer:
Dynamic NMR (DNMR) at variable temperatures distinguishes diastereomers by observing coalescence of split signals. 2D techniques (e.g., NOESY) identify through-space interactions, while J-based coupling analysis (e.g., 3JHH^3J_{HH}) clarifies ring conformations. For example, axial-equatorial proton coupling in cyclohexane rings was resolved using these methods in related systems .

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